molecular formula C27H23ClN4O3 B12006295 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12006295
M. Wt: 486.9 g/mol
InChI Key: KSGXRUMIDXWBGS-SBQOZUNCSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: C27H23ClN4O3

    CAS Number: 634896-31-4

The compound consists of a pyrazole core with various functional groups attached. The name hints at its aromatic and heterocyclic nature. Now, let’s explore its preparation methods, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

Common Reagents::

    Hydrazine hydrate: Used for hydrazide formation.

    Aldehydes/Ketones: Reactants for condensation.

Major Products::
  • The target compound itself, with variations based on substituents.

Scientific Research Applications

    Medicine: Investigated for potential drug development due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular processes.

    Industry: Limited applications, but its reactivity makes it intriguing.

Mechanism of Action

  • The compound likely interacts with specific receptors or enzymes.
  • Further research needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C27H23ClN4O3

Molecular Weight

486.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H23ClN4O3/c1-34-26-11-5-3-7-20(26)9-6-16-29-32-27(33)25-17-24(30-31-25)19-12-14-22(15-13-19)35-18-21-8-2-4-10-23(21)28/h2-17H,18H2,1H3,(H,30,31)(H,32,33)/b9-6+,29-16+

InChI Key

KSGXRUMIDXWBGS-SBQOZUNCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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